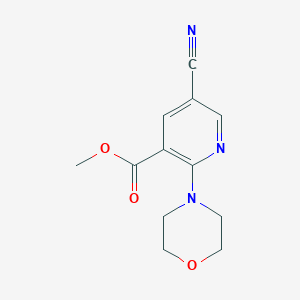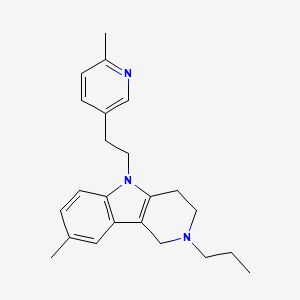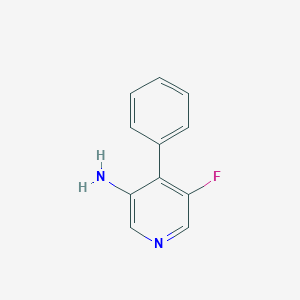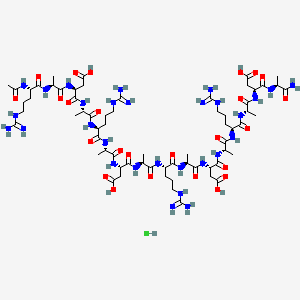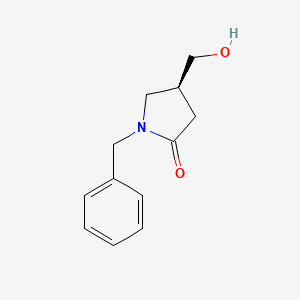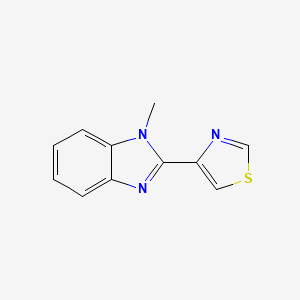
n-Methylthiabendazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methylthiabendazole is a derivative of thiabendazole, a benzimidazole compound known for its antifungal and anthelmintic properties. Thiabendazole is widely used in agriculture and medicine to control fungal infections and parasitic worms. This compound retains these properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylthiabendazole typically involves the methylation of thiabendazole. One common method is the reaction of thiabendazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methylthiabendazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent compound, thiabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiabendazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Methylthiabendazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzimidazole derivatives.
Biology: It is used in studies involving fungal and parasitic infections.
Industry: It is used as a fungicide and anthelmintic agent in agriculture.
Mécanisme D'action
The mechanism of action of n-Methylthiabendazole involves the inhibition of microtubule synthesis in fungi and parasites. It binds to the β-tubulin subunit, preventing the polymerization of microtubules, which are essential for cell division and intracellular transport. This leads to the disruption of cellular processes and ultimately the death of the fungal or parasitic cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiabendazole: The parent compound with similar antifungal and anthelmintic properties.
Albendazole: Another benzimidazole derivative with broader spectrum activity.
Mebendazole: Similar to albendazole but with different pharmacokinetic properties.
Uniqueness
n-Methylthiabendazole is unique due to its specific methylation, which can alter its solubility, bioavailability, and reactivity compared to its parent compound thiabendazole. This makes it a valuable compound for specific applications where these altered properties are advantageous.
Propriétés
Numéro CAS |
32594-70-0 |
|---|---|
Formule moléculaire |
C11H9N3S |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
4-(1-methylbenzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-14-10-5-3-2-4-8(10)13-11(14)9-6-15-7-12-9/h2-7H,1H3 |
Clé InChI |
CSAHSZPPHOXJAP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


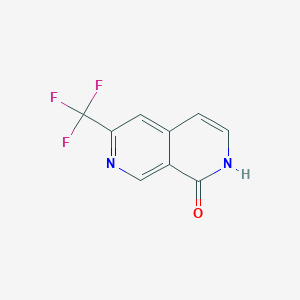


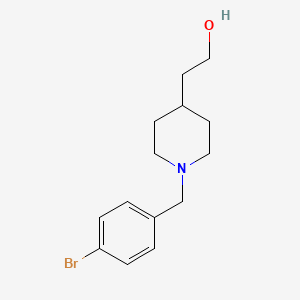


![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)

